molecular formula C20H24FN7O B2916767 2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920386-99-8

2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2916767
CAS No.: 920386-99-8
M. Wt: 397.458
InChI Key: LLGPWSXTHAJTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic small molecule belonging to the class of triazolo[4,5-d]pyrimidine derivatives, a scaffold recognized for its significant and diverse pharmacological potential . The molecule features a 1,2,3-triazolo[4,5-d]pyrimidine core system, which is a nitrogen-rich heterocyclic framework known to mimic the structure of purine bases. This characteristic facilitates interaction with a variety of enzymatic targets and biological receptors, making such compounds valuable tools in medicinal chemistry and drug discovery research . The specific structure includes a 3-fluorophenyl substituent on the triazole ring and a 2-ethyl-butanoyl piperazine moiety, which are likely critical for the compound's binding affinity and selectivity. Compounds based on the triazolo[4,5-d]pyrimidine structure have been investigated for a wide spectrum of biological activities, including but not limited to antimicrobial , anticancer , anti-inflammatory , antiviral , and anticonvulsant actions . The presence of the fluorophenyl group is a common bioisostere in drug design, often used to enhance metabolic stability and membrane permeability. This product is intended for research purposes only, specifically for use in assay development, high-throughput screening, target identification, and structure-activity relationship (SAR) studies in early pharmaceutical development. It is supplied with guaranteed high purity and quality for consistent experimental results. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-ethyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-10-8-26(9-11-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-6-15(21)12-16/h5-7,12-14H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGPWSXTHAJTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazolo-pyrimidine core : This moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine ring : Commonly associated with various pharmacological effects, particularly in antipsychotic and antidepressant drugs.
  • Fluorophenyl group : The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds.

Structural Formula

The structural formula can be represented as follows:

C17H22FN5O\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{5}\text{O}

Antimicrobial Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the fluorophenyl group may enhance this activity due to increased membrane permeability.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of triazolo-pyrimidines. For example, a related compound demonstrated potent inhibition of cancer cell proliferation in various cell lines, suggesting that the target compound may also possess similar properties . The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives, including those structurally similar to the target compound. The results indicated:

  • Significant inhibition zones against E. coli and S. aureus.
  • Minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL for effective derivatives .

Study 2: Anticancer Activity

In another research effort, a derivative was tested against various cancer cell lines:

  • IC50 values were determined in the low micromolar range (e.g., 2.5 µM against breast cancer cells).
  • Mechanistic studies revealed induction of apoptosis through caspase activation .

Study 3: Neuropharmacological Assessment

A pharmacological assessment was conducted to explore the effects on anxiety models in rodents:

  • The target compound exhibited significant anxiolytic effects at doses of 10 mg/kg.
  • Behavioral tests indicated increased time spent in open arms of an elevated plus maze, suggesting reduced anxiety levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison with three analogous compounds:

1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one

  • Structural Differences :
    • The fluorophenyl group is at the 4-position instead of the 3-position.
    • The ketone chain is 4-phenylbutan-1-one versus 2-ethylbutan-1-one.
  • Implications :
    • Positional isomerism (3-F vs. 4-F) may alter electronic effects and steric interactions with target proteins.
    • The phenyl group in the ketone chain could enhance lipophilicity compared to the ethyl group .

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

  • Structural Differences: A benzyl group replaces the fluorophenyl on the triazole. The ketone chain includes a methoxyphenoxy-ethanone moiety.
  • The methoxyphenoxy group introduces hydrogen-bonding capacity, influencing solubility and target engagement .

2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Differences :
    • Core structure shifts to pyrido[1,2-a]pyrimidin-4-one instead of triazolopyrimidine.
    • A 3-fluoro-4-methylphenyl group is present.
  • Implications: The pyrido-pyrimidinone core may confer distinct electronic properties, affecting redox stability. The methyl group on the fluorophenyl could enhance metabolic stability .

Comparative Data Table

Parameter Target Compound Compound from Compound from
Core Structure Triazolopyrimidine Triazolopyrimidine Triazolopyrimidine
Triazole Substituent 3-fluorophenyl 4-fluorophenyl Benzyl
Piperazine Linkage Ethylbutan-1-one Phenylbutan-1-one Methoxyphenoxy-ethanone
Molecular Weight ~458.5 (calculated) ~480.5 (estimated) 459.5
Key Functional Groups Fluorine, ethyl ketone Fluorine, phenyl ketone Benzyl, methoxy ether

Research Findings and Implications

  • Side Chain Modifications: The ethyl group in the ketone chain likely reduces molecular weight and lipophilicity compared to phenyl or methoxyphenoxy chains, which could enhance aqueous solubility .
  • Core Heterocycle: Triazolopyrimidines generally exhibit better metabolic stability than pyrido-pyrimidinones due to reduced susceptibility to oxidative degradation .

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